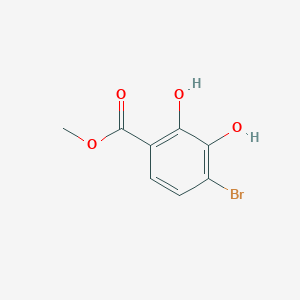
4-(Triethoxysilyl)butane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triethoxysilyl)butane-2-thiol is an organosilicon compound with the molecular formula C10H24O3SSi. It is a thiol-functionalized silane, which means it contains both a thiol group (-SH) and a triethoxysilyl group (-Si(OEt)3). This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Triethoxysilyl)butane-2-thiol can be synthesized through the reaction of 4-chlorobutane-2-thiol with triethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(Triethoxysilyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Alkanes are formed.
Substitution: Various substituted thiols are produced.
Aplicaciones Científicas De Investigación
4-(Triethoxysilyl)butane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of 4-(Triethoxysilyl)butane-2-thiol involves the formation of covalent bonds between the thiol group and various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropyltriethoxysilane: Similar in structure but with a shorter carbon chain.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a thiol group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of a thiol group.
Uniqueness
4-(Triethoxysilyl)butane-2-thiol is unique due to its longer carbon chain, which provides greater flexibility and distance between the functional groups. This can enhance its ability to form stable and strong bonds with various substrates, making it particularly useful in applications requiring robust adhesion and surface modification.
Propiedades
Número CAS |
57640-10-5 |
|---|---|
Fórmula molecular |
C10H24O3SSi |
Peso molecular |
252.45 g/mol |
Nombre IUPAC |
4-triethoxysilylbutane-2-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-8-10(4)14/h10,14H,5-9H2,1-4H3 |
Clave InChI |
XUGBJJNOIWRRPH-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC(C)S)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




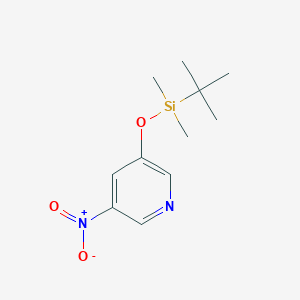
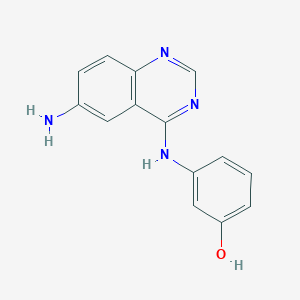
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
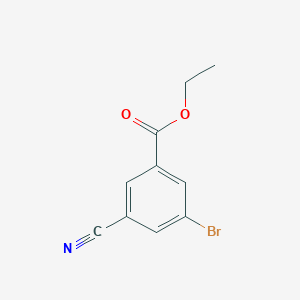
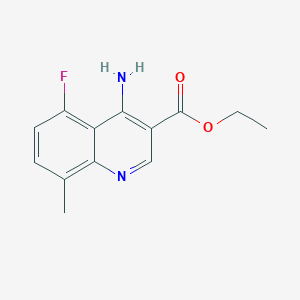
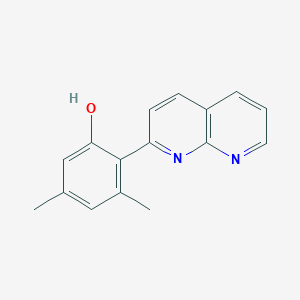
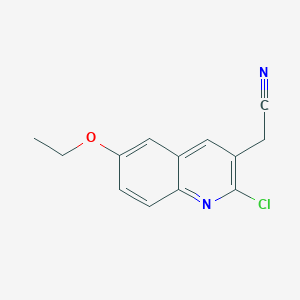
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
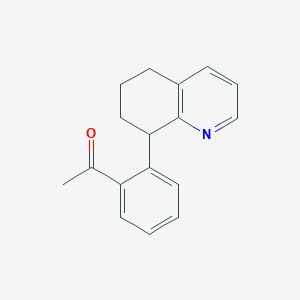
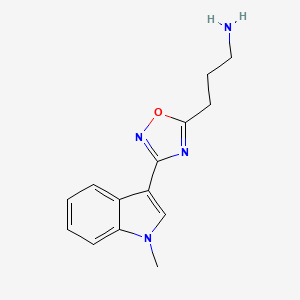
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
